

# Comparing the pharmacokinetics of deuterated DMT vs. non-deuterated DMT

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DMT-dI    |           |
| Cat. No.:            | B15588022 | Get Quote |

# Deuterated DMT: A New Frontier in Psychedelic Pharmacokinetics

A comparative analysis of deuterated versus non-deuterated N,N-Dimethyltryptamine (DMT) reveals significant alterations in metabolic stability and pharmacokinetic profiles, paving the way for potentially more controllable and extended psychedelic experiences for therapeutic applications. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

The inherent psychoactive properties of N,N-Dimethyltryptamine (DMT), a potent serotonergic psychedelic, are accompanied by a notoriously short duration of action due to its rapid metabolism in the human body. This fleeting experiential window presents challenges for its therapeutic use. To address this, researchers have turned to deuteration, a process of substituting hydrogen atoms with their heavier isotope, deuterium, to slow down the metabolic breakdown of the molecule. This strategic modification has led to the development of deuterated DMT analogues, such as CYB004 and SPL028, which are currently under clinical investigation.

# The Kinetic Isotope Effect in Action

The primary mechanism by which deuteration extends the pharmacokinetic profile of DMT is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the primary metabolic pathway of DMT involves the



cleavage of a C-H bond at the alpha-carbon position by monoamine oxidase A (MAO-A), replacing hydrogen with deuterium at this site makes the bond more resistant to enzymatic attack.[1][2][3] This "metabolic shield" effectively slows down the degradation of the DMT molecule, leading to a longer half-life and increased systemic exposure.

#### In Vitro and Preclinical Evidence

Initial in vitro and preclinical studies have provided strong evidence for the enhanced metabolic stability of deuterated DMT. A study investigating the in vitro metabolic stability in human liver mitochondrial fractions, which are rich in MAO enzymes, demonstrated a significant difference in the half-life of a deuterated DMT analogue compared to its non-deuterated counterpart.

In another preclinical study, inhaled CYB004, a deuterated DMT molecule, demonstrated a 300% longer duration of effect when compared with intravenous (IV) DMT.[4][5][6] Furthermore, preclinical investigations with SPL028, another deuterated analogue, showed a marked decrease in clearance from the body, resulting in higher blood concentrations for an extended period compared to non-deuterated DMT.[5]

The following table summarizes key in vitro metabolic stability data:

| Compound            | Mean Half-life (min) | Mean Intrinsic<br>Clearance<br>(μL/min/million<br>cells) | Data Source                      |
|---------------------|----------------------|----------------------------------------------------------|----------------------------------|
| Non-deuterated DMT  | 8.3                  | 168.0                                                    | Human Mitochondrial<br>Fractions |
| Deuterated DMT (9i) | 85.1                 | 16.5                                                     | Human Mitochondrial<br>Fractions |

Data derived from in vitro studies and may not be fully representative of in vivo human pharmacokinetics.

## **Clinical Pharmacokinetics: An Emerging Picture**



Phase 1 clinical trials for both CYB004 and SPL028 in healthy volunteers have been completed, and while full, peer-reviewed data is still emerging, topline results support the preclinical findings. These studies aimed to assess the safety, tolerability, and pharmacokinetics of deuterated DMT.

Qualitative reports from these trials indicate that deuterated DMT produces robust psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[7][8][9][10] The subjective effects of deuterated DMT also appear to have a longer duration. For instance, the psychedelic experience from SPL028 is anticipated to last approximately 1 to 2 hours, a significant extension from the typical 30-minute experience of standard DMT.[1][11]

One presentation on the clinical development of CYB004 reported a median half-life of 37.33 minutes for a specific intravenous bolus and infusion regimen.[9] While a direct comparison to non-deuterated DMT under the exact same conditions was not provided in the same report, historical data for intravenously administered DMT shows a much shorter half-life.

# Experimental Protocols In Vitro Metabolic Stability in Human Liver Mitochondrial Fractions

Objective: To assess the metabolic stability of deuterated and non-deuterated DMT by measuring their half-life and intrinsic clearance in the presence of human liver mitochondrial fractions.

#### Methodology:

- Incubation: The test compounds (deuterated and non-deuterated DMT) are incubated at a specific concentration (e.g., 1  $\mu$ M) with pooled human liver mitochondrial fractions in a phosphate buffer at 37°C. The reaction is initiated by the addition of a cofactor mix, such as NADPH.
- Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
- Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile containing an internal standard.



- Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
- Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.

## Phase 1, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalating Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of deuterated DMT compared to placebo.

#### Methodology:

- Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled in the study.
- Dosing: Participants are randomized to receive either a single intravenous dose of deuterated DMT or a matching placebo. The study typically involves several cohorts, with each cohort receiving a progressively higher dose of the active drug.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points before, during, and after drug administration (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose).
- Bioanalysis: Plasma is separated from the blood samples, and the concentrations of the deuterated DMT and its metabolites are quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
  - Cmax: Maximum observed plasma concentration.



- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure over time.
- t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
- Safety and Tolerability Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

### Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of DMT and a typical experimental workflow.



Click to download full resolution via product page

Caption: Metabolic pathway of DMT and the effect of deuteration.





Click to download full resolution via product page

Caption: Experimental workflow for a comparative pharmacokinetic study.

#### Conclusion

The strategic deuteration of DMT represents a significant advancement in psychedelic drug development. By leveraging the kinetic isotope effect to slow metabolic degradation, researchers have created analogues with extended pharmacokinetic profiles. While comprehensive human clinical data is still forthcoming, preclinical and initial clinical findings consistently demonstrate that deuterated DMT has a longer half-life and duration of effect compared to its non-deuterated counterpart. This enhanced metabolic stability may allow for more controlled and prolonged therapeutic sessions, potentially broadening the clinical utility of DMT in treating various mental health conditions. As more detailed results from ongoing clinical trials become available, a clearer and more quantitative picture of the pharmacokinetic advantages of deuterated DMT in humans will emerge.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ISRCTN [isrctn.com]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine -PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychedelicalpha.com [psychedelicalpha.com]
- 4. Cybin doses last patient in Part B of Phase I CYB004 trial [clinicaltrialsarena.com]
- 5. | BioWorld [bioworld.com]
- 6. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 7. Cybin Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]
- 8. A 3-part study to investigate the safety, pharmacodynamics and pharmacokinetics of increasing doses of intravenously administered N,N-dimethyltryptamine (DMT) and deuterated DMT (CYB004) in healthy smokers and non-smokers | Research with human participants [onderzoekmetmensen.nl]
- 9. cybin.com [cybin.com]
- 10. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 11. First Subject Dosed in Small Pharma's First-in-Human Phase I Clinical Trial with SPL028
   BioSpace [biospace.com]
- To cite this document: BenchChem. [Comparing the pharmacokinetics of deuterated DMT vs. non-deuterated DMT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588022#comparing-the-pharmacokinetics-of-deuterated-dmt-vs-non-deuterated-dmt]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com